[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
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Overview
Description
[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic compound that features multiple hydroxyl groups, methoxy groups, and an ethoxy group. This compound is likely to exhibit interesting chemical properties due to its diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry of the final product.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Glycosylation: The sugar moiety can be modified through glycosylation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or ethoxide.
Glycosylation: Reagents such as glycosyl donors and acceptors in the presence of a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the carbonyl groups could yield alcohols.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antioxidant or anti-inflammatory properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. The hydroxyl and methoxy groups could participate in hydrogen bonding and other interactions with proteins or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar compounds might include other polyphenolic compounds or glycosides. The unique combination of functional groups in this compound could confer unique properties, such as enhanced solubility or specific biological activity.
List of Similar Compounds
- Quercetin glycosides
- Epicatechin gallate
- Rutin
Properties
IUPAC Name |
[6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-5-42-30-31(39,17-8-10-19(34)21(13-17)41-4)28(46-29-26(38)25(37)24(36)15(2)43-29)27(22(14-32)44-30)45-23(35)11-7-16-6-9-18(33)20(12-16)40-3/h6-13,15,22,24-30,32-34,36-39H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBGADHFKEFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)OC(=O)C=CC2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)C)O)O)O)(C4=CC(=C(C=C4)O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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